molecular formula C20H13ClFNO2 B2492599 3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 380574-64-1

3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B2492599
CAS No.: 380574-64-1
M. Wt: 353.78
InChI Key: GCWVEUXRHJDYRU-UHFFFAOYSA-N
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Description

This compound belongs to the cyclopenta[b]quinoline family, characterized by a fused bicyclic structure with a quinoline backbone and a cyclopentane ring. The 9-carboxylic acid group is a conserved feature across analogs, often critical for biological activity, such as kinase inhibition or antibacterial effects . The 2-chloro-6-fluorophenyl substituent at the methylidene position introduces steric and electronic effects distinct from other derivatives. Its molecular formula is C₂₀H₁₃ClFNO₂, with a molecular weight of 359.78 g/mol.

Properties

IUPAC Name

(3E)-3-[(2-chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFNO2/c21-15-5-3-6-16(22)14(15)10-11-8-9-13-18(20(24)25)12-4-1-2-7-17(12)23-19(11)13/h1-7,10H,8-9H2,(H,24,25)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWVEUXRHJDYRU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=C(C=CC=C4Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=C(C=CC=C4Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound with promising biological activity. Its unique structure positions it as a candidate for various therapeutic applications, particularly in oncology and enzymatic inhibition. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C20H13ClFNO2
  • Molecular Weight : 353.77 g/mol
  • IUPAC Name : 3-[(2-chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis.
  • Receptor Modulation : It can act as an agonist or antagonist at receptor sites, influencing downstream signaling pathways.

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

Cell LineIC50 (nM)Effect on Tumor Growth
SJSA-1190Strong inhibition
A549150Moderate inhibition
HeLa120Significant inhibition

In xenograft models, the compound showed promising results in reducing tumor size without complete regression, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MIC) were found to be effective at low micromolar concentrations:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound may be explored further for its potential use in treating infections caused by resistant strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has shown anti-inflammatory properties in preclinical models. It was observed to reduce inflammatory markers such as TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharide (LPS) . This suggests potential applications in inflammatory diseases.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of the compound on SJSA-1 osteosarcoma cells. It demonstrated a dose-dependent decrease in cell viability and induced apoptosis through caspase activation .
  • Antimicrobial Efficacy : Another research effort assessed the antimicrobial efficacy against various pathogens, revealing that the compound significantly inhibited growth at concentrations lower than traditional antibiotics .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to control groups .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid exhibit significant antimicrobial properties. In studies involving various synthesized derivatives, compounds containing similar quinoline structures have shown effectiveness against a range of bacterial and fungal pathogens. For instance:

  • Activity Against Bacteria : Compounds with similar scaffolds have demonstrated activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .
  • Fungal Activity : Antifungal assays have shown effectiveness against Candida albicans and Penicillium chrysogenum .

Anticancer Potential

The anticancer properties of quinoline derivatives are well-documented. The compound's unique structure may contribute to its ability to inhibit cancer cell proliferation. Studies have reported that modifications in the quinoline ring can enhance cytotoxicity against various cancer cell lines:

  • Cell Line Studies : Compounds structurally related to the target compound have shown IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7 . This suggests that the compound could be a promising candidate for further development in cancer therapy.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups, which can modify its biological activity:

  • Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Case Studies

StudyFindings
Antimicrobial Screening A series of quinoline derivatives were tested against bacterial strains with significant activity noted for those containing electron-withdrawing groups .
Cytotoxicity Assays Quinoline derivatives showed selective targeting capabilities in cancer cells, indicating potential for therapeutic use .
Structural Activity Relationship (SAR) Variations in substituents on the quinoline ring led to enhanced antibacterial activity, suggesting that further modifications could yield even more potent compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-chloro-6-fluorophenyl C₂₀H₁₃ClFNO₂ 359.78 High lipophilicity; potential steric hindrance
3-[(4-Hydroxyphenyl)methylidene]-... (CAS 748777-72-2) 4-hydroxyphenyl C₂₀H₁₅NO₃ 317.34 Improved solubility due to -OH; acute toxicity
3-{[4-(Diethylamino)phenyl]methylidene}-... (CymitQuimica) 4-(diethylamino)phenyl C₂₄H₂₄N₂O₂ 372.50 Electron-donating group; enhanced basicity
3-[(4-Chlorophenyl)methylidene]-... (CAS 522624-46-0) 4-chlorophenyl C₂₀H₁₃ClNO₂ 342.78 Moderate lipophilicity; simpler steric profile
3-(Phenylmethylidene)-... (CID 5004877) Phenyl (no substituents) C₂₀H₁₅NO₂ 301.34 Lower reactivity; baseline for SAR studies
Key Observations:
  • Electron-Withdrawing vs. In contrast, the diethylamino group in is electron-donating, which may alter charge distribution and hydrogen-bonding capacity.
  • Solubility : The hydroxyl analog (CAS 748777-72-2) has higher aqueous solubility due to its polar -OH group, whereas the target compound’s halogenated aryl group reduces solubility .
  • Steric Effects : The ortho-chloro and para-fluoro arrangement in the target compound may introduce steric hindrance, affecting docking into hydrophobic pockets compared to the para-substituted 4-chlorophenyl analog .

Toxicity and Regulatory Profiles

  • Toxicity : The hydroxyl analog (CAS 748777-72-2) is classified as acutely toxic and a skin irritant . The target compound’s halogen substituents may exacerbate toxicity, necessitating rigorous in vitro testing.
  • Regulatory Status: None of the analogs are listed under California Proposition 65, but the target compound’s halogenated structure may require additional hazard assessments .

Q & A

Q. What are the key considerations for synthesizing 3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid?

Synthesis typically involves multi-step organic reactions. A common approach includes condensation of 2-chloro-6-fluorobenzaldehyde with a cyclopenta[b]quinoline-9-carboxylic acid precursor under basic conditions to form the methylidene linkage. Reaction optimization should focus on solvent choice (e.g., toluene for controlled evaporation), temperature (room temperature to 80°C), and catalysts (e.g., p-toluenesulfonic acid for imine formation). Purification via recrystallization or column chromatography is critical to isolate the product .

Q. How can spectroscopic methods confirm the structure of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon types (e.g., carbonyl carbons at δ 170–175 ppm). Coupling constants in 1H^1H NMR help verify stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 397.07 for C20_{20}H14_{14}ClFNO2_2).
  • IR Spectroscopy : Peaks near 1700 cm1^{-1} indicate the carboxylic acid group .

Q. What are the stability considerations for handling this compound in laboratory settings?

The compound is sensitive to light and moisture. Store under inert gas (argon or nitrogen) at −20°C. Avoid prolonged exposure to bases or strong acids, which may hydrolyze the methylidene bond. Use glove boxes for air-sensitive reactions and HPLC-grade solvents for dissolution .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking studies (e.g., using AutoDock Vina) against target proteins (e.g., DNA gyrase for antibacterial activity) can assess binding affinity. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) evaluate electronic properties (HOMO-LUMO gaps) to correlate with reactivity. Pharmacophore modeling identifies critical functional groups (e.g., carboxylic acid for hydrogen bonding) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for cyclopentaquinoline analogs?

  • Systematic Substitution : Vary substituents (e.g., halogens at the phenyl ring) and compare bioactivity. For example, replacing chlorine with fluorine may enhance membrane permeability but reduce binding affinity .
  • Data Normalization : Account for batch-to-batch variability (e.g., purity >95% confirmed by HPLC) and use standardized assays (e.g., MIC for antibacterial studies).
  • Meta-Analysis : Cross-reference results with analogs like 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid to identify trends .

Q. What experimental designs optimize the compound’s solubility for in vivo studies?

  • Salt Formation : React with sodium bicarbonate to generate a water-soluble carboxylate salt.
  • Co-Solvent Systems : Use DMSO:PBS (1:4 v/v) or cyclodextrin complexes.
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to enhance bioavailability. Monitor stability via dynamic light scattering (DLS) .

Q. How to address conflicting toxicity data in preclinical studies?

  • Dose-Response Analysis : Use logarithmic concentration ranges (e.g., 0.1–100 µM) in MTT assays on HEK-293 cells.
  • Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., hydrolyzed quinoline derivatives).
  • Species-Specific Testing : Compare rodent and human hepatocyte models to assess translational relevance .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/DataInterpretation
1H^1H NMRδ 8.2 ppm (singlet, 1H, quinoline H)Aromatic proton environment
13C^{13}C NMRδ 172.5 ppm (COOH)Carboxylic acid confirmation
HRMSm/z 397.07 [M+H]+Molecular weight validation

Q. Table 2: Comparative Bioactivity of Analogs

Analog SubstituentAntibacterial MIC (µg/mL)Cytotoxicity (IC50_{50}, µM)
2-Chloro-6-fluorophenyl0.525.3
4-Fluorophenyl (Reference)2.118.9
3-Chloro-2,4,5-trifluorophenyl0.332.7

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